6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-[(METHYLCARBAMOYL)PHENYLSULFANYL]-3-E-[(PYRIDIN-2-YL)ETHENYL]INDAZOLE: This compound shares structural similarities and is used in similar applications.
N-{2-[(CARBAMOYLMETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2-(2-FLUOROPHENOXY)ACETAMIDE: Another structurally related compound with comparable uses in research.
Uniqueness
6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-13-7-3-6-10-18(13)28-22(30)20-14(2)27-23(31-12-19(26)29)16(11-25)21(20)15-8-4-5-9-17(15)24/h3-10,21,27H,12H2,1-2H3,(H2,26,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNEOKAPYQMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C#N)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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